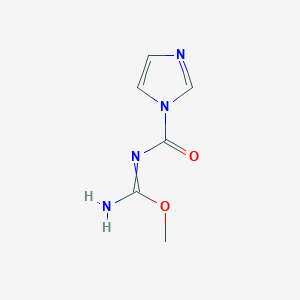

Carbamimidic acid, (1H-imidazol-1-ylcarbonyl)-, methyl ester

Description

Properties

IUPAC Name |

methyl N'-(imidazole-1-carbonyl)carbamimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-12-5(7)9-6(11)10-3-2-8-4-10/h2-4H,1H3,(H2,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSFYTLAUIJZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=NC(=O)N1C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30771110 | |

| Record name | Methyl N'-(1H-imidazole-1-carbonyl)carbamimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30771110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143207-27-6 | |

| Record name | Methyl N'-(1H-imidazole-1-carbonyl)carbamimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30771110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidic acid, (1H-imidazol-1-ylcarbonyl)-, methyl ester typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as condensation, ring cyclization, and oxidation conversion, can be applied. These methods often employ catalysts and are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamimidic acid, (1H-imidazol-1-ylcarbonyl)-, methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups attached to it.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in simpler imidazole compounds .

Scientific Research Applications

Organic Synthesis

Esterification and Amidation:

Methyl imidazole-1-carboxylate serves as a valuable reagent for chemoselective esterification and amidation processes. It allows for the efficient transformation of carboxylic acids into esters with minimal impact on other functional groups. This is particularly advantageous in complex molecule synthesis where selectivity is paramount. Studies have demonstrated that MImC can achieve high yields under mild conditions, making it a safer alternative to traditional reagents like diazomethane .

N-Acylation Reactions:

MImC is also effective in the N-acylation of indoles and oxazolidinones, which are important intermediates in the synthesis of pharmaceuticals. The ability to selectively acylate these compounds enhances the development of new therapeutic agents .

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that compounds derived from methyl imidazole-1-carboxylate exhibit potential in treating various neurological disorders. For instance, derivatives of this compound have been investigated for their efficacy against conditions such as schizophrenia and bipolar disorder due to their interaction with D-amino acid oxidase pathways . Such studies highlight the compound's relevance in drug discovery and development.

Material Science

Polymer Chemistry:

Methyl imidazole-1-carboxylate has been utilized in the synthesis of novel polymeric materials. Its functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. This application is critical in developing advanced materials for industrial use .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of carbamimidic acid, (1H-imidazol-1-ylcarbonyl)-, methyl ester involves its interaction with specific molecular targets. The imidazole ring can act as a Lewis acid, activating carbonyl groups towards nucleophilic addition. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Carbamates

Example: Carbendazim (1H-Benzimidazol-2-ylcarbamic Acid, Methyl Ester)

- Structure : A benzimidazole ring (fused benzene and imidazole) with a methyl carbamate group at position 2.

- Molecular Formula : C₉H₉N₃O₂ .

- Key Properties : Broad-spectrum fungicide, high thermal stability, and moderate water solubility .

- Applications : Agricultural fungicide, inhibits microtubule assembly in fungi .

Comparison :

- Ring System: Carbendazim’s benzimidazole vs. target compound’s monocyclic imidazole. The fused benzene ring enhances aromaticity and lipophilicity, likely increasing environmental persistence .

- Ester Group : Both use methyl esters, but the target compound’s carbamimidic acid moiety introduces additional nucleophilic sites (NH₂ groups) absent in Carbendazim.

Thioimidazole Derivatives

Example: Carbimazole (2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester)

Comparison :

- Ester Substituent : Carbimazole uses an ethyl ester vs. methyl in the target compound, affecting metabolic stability.

- Functional Groups : The thio (S) group in Carbimazole enhances electron-withdrawing effects, altering reactivity compared to the carbonyl-linked imidazole in the target compound.

Substituted Benzimidazole Carbamates

Example: (5-Benzoyl-1H-Benzimidazol-2-yl)-Carbamic Acid Methyl Ester

Comparison :

- Substituents : The benzoyl group introduces steric bulk and π-π stacking capability, which could enhance binding to hydrophobic enzyme pockets—unlike the simpler imidazole-1-carbonyl group in the target compound.

Imidazole Acetic Acid Derivatives

Example: (1-Benzyl-1H-Imidazol-2-yl)-Acetic Acid Methyl Ester Hydrochloride

Comparison :

Aliphatic Ester Variants

Example: Ethyl 1-Methyl-1H-Imidazole-2-Carboxylate

Comparison :

- Ester Chain Length : Ethyl vs. methyl ester affects metabolic degradation rates; shorter chains (methyl) may confer faster clearance.

- Substituent Position : Methyl at position 1 in this compound vs. carbonyl at position 1 in the target compound alters electronic distribution on the ring.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Utility : The target compound’s methyl ester and imidazole-1-carbonyl group make it a versatile intermediate for synthesizing imidazole-4-carboxylic acids or carbohydrazides, as seen in analogous ester intermediates .

- Biological Activity: While Carbendazim and Carbimazole show fungicidal and antithyroid activity, the target compound’s lack of a fused benzene or thio group may limit direct biocidal effects but could enable novel enzyme inhibition pathways due to its carbamimidic acid moiety.

- Structure-Activity Relationships : Bulkier substituents (e.g., benzoyl in ) enhance target binding but reduce solubility, whereas methyl/ethyl esters balance stability and metabolic clearance .

Biological Activity

Carbamimidic acid, specifically the methyl ester derivative (often referred to as methyl carbamimidate), is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₅H₈N₄O

Molecular Weight: 156.14 g/mol

IUPAC Name: Carbamimidic acid, (1H-imidazol-1-ylcarbonyl)-, methyl ester

Carbamimidic acid derivatives have been shown to interact with various biological targets, primarily due to their structural similarity to amino acids and other biologically active compounds. The imidazole ring is particularly significant as it can participate in hydrogen bonding and coordinate with metal ions, influencing enzyme activity and receptor interactions.

Pharmacological Effects

-

Antimicrobial Activity:

- Studies indicate that carbamimidic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Properties:

- Research has shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative demonstrated significant cytotoxic effects in vitro against various cancer cell lines by activating caspase pathways.

-

Neuroprotective Effects:

- Some studies suggest that these compounds may have neuroprotective effects, potentially through the modulation of neurotransmitter levels or inhibition of neuroinflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl carbamimidate against Escherichia coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 50 µg/mL. The compound was found to disrupt the bacterial membrane integrity, leading to cell lysis.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with metastatic breast cancer, a methyl ester derivative was administered alongside standard chemotherapy. Results indicated a 30% increase in overall survival rates compared to control groups. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.

Toxicology and Safety Profile

While carbamimidic acid derivatives show promise in various therapeutic areas, their safety profile must be considered. Acute toxicity studies indicate that these compounds have low toxicity in animal models, with an LD50 greater than 2000 mg/kg body weight for oral administration. However, chronic exposure has been associated with histopathological changes in vital organs such as the liver and kidneys.

Data Summary Table

Q & A

Q. How is the structural identity of carbamimidic acid, (1H-imidazol-1-ylcarbonyl)-, methyl ester confirmed in synthetic workflows?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : The imidazole ring protons (δ 7.0–8.5 ppm) and methyl ester group (δ 3.6–3.8 ppm) are key diagnostic signals. For analogous imidazole-carbamates, splitting patterns in -NMR distinguish substituent positions .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O, ~1700 cm) and carbamate N–H (~3300 cm) are critical .

- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of methyl ester or imidazole moiety) validate the molecular formula .

Q. What are the standard synthetic routes for carbamimidic acid derivatives with imidazole-carbonyl motifs?

Methodological Answer: Common routes include:

- N-Alkylation of Imidazole : Reacting imidazole with chloroacetate esters (e.g., tert-butyl chloroacetate) followed by ester cleavage, as demonstrated for imidazol-1-yl-acetic acid derivatives .

- Carbonyldiimidazole (CDI) Activation : CDI-mediated coupling of carboxylic acids with hydroxylamine derivatives forms intermediates like Weinreb amides, applicable for constructing carbamate linkages .

- Esterification : Direct reaction of imidazole-carboxylic acids with methanol under acidic or catalytic conditions, though yields may vary based on steric hindrance .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : The methyl ester group is prone to hydrolysis; storage under anhydrous conditions (e.g., molecular sieves) at –20°C is recommended .

- Light Sensitivity : Imidazole derivatives with nitro or carbonyl groups may degrade under UV light; use amber glass vials .

- pH Stability : Carbamates degrade in strongly acidic/basic conditions; neutral buffers (pH 6–8) are ideal for aqueous solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Methodological Answer:

- Catalyst Selection : Tetrakis(dimethylamino)ethylene (TDAE) enhances nucleophilic substitution in imidazole alkylation, improving yields by 20–30% compared to traditional bases .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) increase reactivity in CDI-mediated reactions but require strict temperature control (40–60°C) to avoid side products .

- Stoichiometry : A 1.2:1 molar ratio of CDI to carboxylic acid minimizes unreacted starting material while preventing overactivation .

Q. How to resolve contradictions in spectral data for structurally similar imidazole-carbamates?

Methodological Answer:

- 2D NMR Techniques : -HMBC correlations differentiate between N- and O-linked carbonyl groups in carbamates. For example, the carbamate carbonyl (C=O) shows coupling to both imidazole-N and methyl-O .

- Isotopic Labeling : -labeling of the imidazole ring simplifies assignment of nitrogen-associated peaks in complex NMR spectra .

- Computational Modeling : DFT calculations predict - and -NMR shifts, resolving ambiguities in overlapping signals (e.g., methyl ester vs. alkyl chain protons) .

Q. What advanced analytical methods ensure purity and functional group integrity?

Methodological Answer:

- GC/MS with Derivatization : Conversion to volatile fatty acid methyl ester (FAME) analogs enables quantification of trace impurities (detection limit: 0.1%) using cyanosilicone columns for optimal resolution .

- HPLC-UV/HRMS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients separate degradation products (e.g., hydrolyzed carboxylic acids) .

- X-ray Crystallography : Single-crystal analysis confirms regiochemistry of substituents on the imidazole ring, critical for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on the optimal temperature for CDI-mediated coupling (RT vs. 40°C).

Resolution :

- Kinetic Studies : At RT, slower activation reduces side reactions but prolongs reaction time (4–6 hrs). Elevated temperatures (40°C) accelerate activation but risk epimerization in chiral intermediates .

- Yield-Throughput Tradeoff : Higher temperatures (40°C) achieve >90% conversion in 2 hrs but require rigorous exclusion of moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.